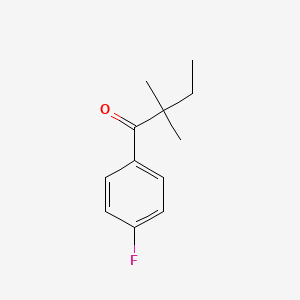

2,2-Dimethyl-4'-fluorobutyrophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPGJNSOUNNSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642435 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-49-6 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Fluorinated Butyrophenones in Advanced Organic Synthesis

Fluorinated butyrophenones represent a critical class of compounds within advanced organic synthesis. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sapub.orgsioc-journal.cn This strategic incorporation of fluorine is a widely employed tactic in the development of pharmaceuticals, agrochemicals, and advanced materials. sioc-journal.cn Butyrophenones, a class of ketones, serve as versatile scaffolds in medicinal chemistry. ontosight.aiontosight.ai The synthesis of fluorinated ketone building blocks, therefore, provides an efficient pathway for introducing these desirable fluorine-based functionalities into more complex molecular architectures. sioc-journal.cn

The butyrophenone (B1668137) framework itself, characterized by a phenyl group attached to a four-carbon chain ending in a ketone, is a key structural motif. ontosight.aiontosight.ai The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its properties. The synthesis of such compounds often involves multi-step processes, with one common method being the Friedel-Crafts acylation of a substituted benzene (B151609) with butyryl chloride or a related derivative.

The Chemical Significance of 2,2 Dimethyl and 4 Fluoro Substitutions

The specific substitutions on the 2,2-Dimethyl-4'-fluorobutyrophenone molecule, namely the gem-dimethyl group at the 2-position and the fluorine atom at the 4'-position of the phenyl ring, are crucial to its chemical identity and reactivity. labshake.com

The 4'-fluoro substitution is a hallmark of many modern chemical entities. ontosight.aiontosight.ai Fluorine's high electronegativity can significantly influence the electronic environment of the aromatic ring and the adjacent carbonyl group. This can impact the molecule's reactivity, stability, and intermolecular interactions. For instance, the fluorine atom can modulate the susceptibility of the carbonyl carbon to nucleophilic attack. nih.gov

The 2,2-dimethyl substitution , also known as a gem-dimethyl group, introduces significant steric bulk near the carbonyl group. chegg.comwyzant.com This steric hindrance can direct the approach of reagents, influencing the stereochemical outcome of reactions. Furthermore, the presence of quaternary carbons can enhance the stability of the molecule. In certain reaction mechanisms, such as those involving radical intermediates, the substitution pattern on the alkyl chain plays a critical role in determining the reaction's course and product distribution. chegg.comwyzant.com

Below is a data table outlining the key properties of this compound:

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylbutan-1-one |

| CAS Number | 898765-49-6 |

| Molecular Formula | C12H15FO |

| Molecular Weight | 194.25 g/mol |

| Purity | 96% |

The Evolution of Academic Research on Highly Substituted Fluorinated Ketones and Butyrophenone Scaffolds

Strategies for Butyrophenone Core Construction

The formation of the central butyrophenone structure is a critical step that can be achieved through several synthetic pathways.

Friedel-Crafts Acylation Approaches with Fluorinated Aromatic Precursors

The most direct and widely employed method for constructing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comkhanacademy.orgchadsprep.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of fluorobenzene (B45895) with 2,2-dimethylbutyryl chloride.

The reaction is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. khanacademy.org The fluorine atom on the aromatic ring is a deactivating group but directs the incoming acyl group primarily to the para position, yielding the desired 4'-fluoro isomer. sioc-journal.cn

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, solvent-free Friedel-Crafts acylation of fluorobenzene has been investigated using trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates (Re(OTf)₃) as a composite catalyst. sioc-journal.cn This system demonstrates a synergistic effect, with La(OTf)₃ showing excellent catalytic performance and recyclability. Under these conditions, the acylation of fluorobenzene with benzoyl chloride can achieve high selectivity (99%) and yield (87%) for the para-substituted product. sioc-journal.cn Other approaches have utilized novel catalysts like silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin under microwave irradiation to promote the para-acylation of fluorobenzene. google.com

A common analogue, 4-Chloro-4'-fluorobutyrophenone, is synthesized via the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride using aluminum chloride as the catalyst. chemicalbook.comsigmaaldrich.com This reaction provides a framework for the synthesis of this compound.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Acylating Agent | Conditions | Key Findings | Reference |

| AlCl₃ | 4-Chlorobutyryl Chloride | Dichloromethane, 20°C, 4h | Standard method for analogous butyrophenones. | chemicalbook.com |

| TfOH and Re(OTf)₃ | Benzoyl Chloride | Solvent-free, 140°C, 4h | High para-selectivity (99%) and yield (87%). La(OTf)₃ is a reusable catalyst. | sioc-journal.cn |

| Immobilized Scandium Resin | Acid Anhydride or Acyl Halide | Microwave irradiation, 40-60°C | Green, efficient method with a recyclable catalyst. | google.com |

Alternative Carbon-Carbon Bond Formation Pathways for Butanone Scaffolds

Beyond Friedel-Crafts reactions, other methods for carbon-carbon bond formation can be adapted for the synthesis of the butanone scaffold. These alternative routes can be valuable when the substitution pattern of the aromatic ring is incompatible with the harsh conditions of Friedel-Crafts acylation. masterorganicchemistry.com

One strategy involves the use of organometallic reagents. For example, an organolithium or Grignard reagent derived from 1-bromo-4-fluorobenzene (B142099) could be reacted with an activated derivative of 2,2-dimethylbutanoic acid, such as an ester or an acid chloride. This approach allows for the formation of the key carbon-carbon bond under milder conditions. The synthesis of ketones from esters and benzyldiboronates promoted by an alkoxide is another modern method that tolerates a wide range of functional groups. nih.gov

Oxidative methods also provide a pathway to ketones. Secondary alcohols can be oxidized to ketones using a variety of reagents. chadsprep.comyoutube.com In a retrosynthetic sense, 1-(4-fluorophenyl)-2,2-dimethylbutan-1-ol could be synthesized via a Grignard reaction between 4-fluorobenzaldehyde (B137897) and a tert-butylmagnesium halide, followed by oxidation to yield this compound.

Selective Fluorination Techniques for Aromatic and Aliphatic Positions

The introduction of fluorine into organic molecules can significantly alter their properties. While the aromatic fluorine in this compound is introduced via the starting material, modern synthetic methods allow for the selective fluorination of the aliphatic butyrophenone chain, leading to novel analogues. sioc-journal.cn

C-H Fluorination Methods for sp³ C-F Bond Formation

Direct C-H fluorination has emerged as a powerful tool for late-stage functionalization, avoiding the need for pre-functionalized substrates. researchgate.net Several methods have been developed for the selective fluorination of sp³ C-H bonds in ketones.

Photocatalytic methods using visible light have shown promise. rsc.orgnih.gov In one approach, the ketone's carbonyl group itself can act as a directing group to guide fluorination to the β or γ positions of the aliphatic chain. rsc.orgnih.gov Using Selectfluor as the fluorine source and benzil (B1666583) as a catalyst under visible light irradiation, selective fluorination of sp³ C-H bonds can be achieved. nih.gov This strategy has been demonstrated on a variety of complex cyclic ketones. nih.gov

Palladium-catalyzed methods offer another route for regioselective C-H fluorination. A notable strategy allows for the β-selective fluorination of methyl groups in ketones, effectively transforming a native methyl group into a monofluoromethyl group. rsc.orgdocumentsdelivered.com This highly regioselective reaction demonstrates a broad substrate scope. rsc.orgdocumentsdelivered.com

Decarboxylative and Deboronofluorination Strategies in Distal Fluorinated Ketone Synthesis

Decarboxylative fluorination provides a pathway to fluorinated compounds from readily available carboxylic acids. nih.gov This method is particularly useful for the synthesis of α-fluoroketones from β-ketoacids. cas.cnorganic-chemistry.org The reaction can proceed with electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) and is often tolerant of various functional groups. cas.cnthieme-connect.com This approach represents an alternative to the direct α-fluorination of ketones, which can sometimes lead to issues with regioselectivity. thieme-connect.com

Deboronofluorination, the conversion of a carbon-boron bond to a carbon-fluorine bond, is another strategy for synthesizing fluorinated ketones. sioc-journal.cn Visible-light-induced reactions between organoboronic esters and fluoroalkyl acylsilanes can produce fluoroalkyl ketones through a deboronative fluoride (B91410) elimination process. organic-chemistry.org

Table 2: Modern Fluorination Strategies for Ketones

| Strategy | Reagents | Position of Fluorination | Key Features | Reference(s) |

| Photocatalytic C-H Fluorination | Selectfluor, Benzil, Visible Light | β or γ | Ketone acts as a directing group; mild conditions. | rsc.orgnih.gov |

| Pd-Catalyzed C-H Fluorination | Pd Catalyst | β (methyl group) | High regioselectivity for methyl C-H bonds. | rsc.orgdocumentsdelivered.com |

| Decarboxylative Fluorination | Selectfluor or NFSI | α | Uses β-ketoacids as precursors; avoids regioselectivity issues. | cas.cnorganic-chemistry.orgthieme-connect.com |

| Deboronofluorination | Organoboronic Esters, Fluoroalkyl Acylsilanes | α | Visible-light induced; mild conditions. | organic-chemistry.org |

Olefin Difunctionalization and Ring-Opening Fluorination Routes for β and γ-Fluorinated Ketones

The synthesis of ketones with fluorine at the β or γ positions can also be achieved through the functionalization of unsaturated precursors or the opening of cyclic systems. sioc-journal.cn

The difunctionalization of olefins offers a direct route to construct β- and γ-fluorinated ketones. sioc-journal.cn Radical-mediated 1,3-difunctionalization of β,γ-unsaturated ketones has been demonstrated using visible light, allowing for the introduction of a fluorine atom along with another functional group across the double bond. nih.gov

Ring-opening fluorination is another innovative strategy. Tertiary cyclopropanols and cyclobutanols can serve as precursors to β- and γ-fluorinated ketones, respectively. acs.org A silver-catalyzed ring-opening of these strained rings with a fluorine source provides a regioselective method for introducing fluorine at a distal position relative to the carbonyl group. acs.org This process is believed to proceed through a radical-mediated C-C bond cleavage followed by C-F bond formation. acs.org Similarly, aryne-triggered ring-opening fluorination of cyclic thioethers using potassium fluoride has been developed as a transition-metal-free method. rsc.org The ring-opening polymerization (ROP) of functional β-lactones using fluorinated alcohols as catalysts also represents a modern approach to creating fluorinated polymers. nih.gov

Nucleophilic Aromatic Substitution Reactions for Fluorine Introduction

Nucleophilic Aromatic Substitution (SNAr) presents a powerful, albeit context-dependent, method for introducing fluorine into an aromatic ring. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic system. masterorganicchemistry.com For this reaction to be effective, the aromatic ring must be activated by at least one potent electron-withdrawing group. masterorganicchemistry.comlibretexts.org The carbonyl moiety of a butyrophenone, for instance, can serve as such an activating group, particularly when positioned ortho or para to the leaving group. This positioning is critical as it allows for the stabilization of the negative charge in the reaction's intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comlibretexts.org

A notable characteristic of the SNAr mechanism is the unusual reactivity order of halogens as leaving groups, which is F > Cl > Br > I. libretexts.org This is counterintuitive, given the high strength of the carbon-fluorine bond. However, the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, thus accelerating the rate-determining nucleophilic attack. libretexts.orgyoutube.com The subsequent, rapid departure of the fluoride ion restores the aromaticity of the ring. masterorganicchemistry.com Therefore, a precursor such as 4'-nitro-2,2-dimethylbutyrophenone could potentially be converted to this compound by reaction with a fluoride source, where the nitro group is subsequently replaced. The use of fluoroarenes as building blocks in medicinal chemistry is common due to the unique properties fluorine imparts and the diverse reactions they can undergo. lboro.ac.uk

Introduction of gem-Dimethyl Groups at the 2-Position and Associated Synthetic Challenges

The introduction of a gem-dimethyl group at the α-position to a carbonyl, as required for this compound, presents significant synthetic hurdles, primarily related to steric hindrance and controlling the degree of alkylation.

The most direct route for incorporating the gem-dimethyl motif is the sequential alkylation of the enolate derived from 4'-fluorobutyrophenone. This process involves two distinct methylation steps. The first methylation can be achieved by treating the parent ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively generate the enolate, followed by the addition of a methylating agent like methyl iodide.

Introducing the second methyl group onto the now-monomethylated ketone is considerably more challenging. The existing methyl group provides significant steric hindrance around the α-carbon, which can impede the approach of both the base required to form the second enolate and the subsequent alkylating agent. To overcome this, highly reactive reagents and carefully controlled conditions are necessary. The choice of base and reaction temperature is critical to ensure complete deprotonation without promoting undesirable side reactions.

For the synthesis of this compound from its unsubstituted precursor, regioselectivity of enolate formation is straightforward as there is only one α-carbon bearing protons. However, in the synthesis of more complex, multi-substituted butyrophenone analogs, regioselectivity becomes a critical consideration. If the butyrophenone chain contains other substituents, leading to two different enolizable positions, the reaction can be guided towards either the kinetic or thermodynamic enolate. The kinetic enolate is formed faster by deprotonating the less sterically hindered α-proton, typically using a strong, bulky base at low temperatures. The thermodynamic enolate, which is more stable, is favored under conditions that allow for equilibrium, such as higher temperatures with a weaker base.

Stereochemical control is not a factor in creating the achiral gem-dimethyl group. However, if the synthetic target were a butyrophenone with two different substituents at the α-position, the generation of a chiral center would necessitate the use of asymmetric alkylation methods to control the stereochemical outcome.

Catalytic Approaches in Fluorinated Butyrophenone Synthesis

Modern catalytic methods offer powerful alternatives for constructing fluorinated butyrophenones, providing high efficiency and selectivity for both the introduction of fluorine and the formation of the carbon skeleton.

Transition-metal catalysis has become an indispensable tool in the synthesis of organofluorine compounds. nih.gov Metals such as palladium, nickel, and copper are frequently employed to catalyze cross-coupling reactions that form carbon-fluorine or carbon-carbon bonds. nih.govnih.gov For instance, palladium-catalyzed reactions, such as variants of the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can be adapted for fluorination. mdpi.com These methods can involve the coupling of an aryl halide or triflate with a fluoride source or the use of a fluorinated building block in a standard cross-coupling reaction. nih.govmdpi.com

Palladium, in particular, is the most commonly used transition metal for these transformations, followed by copper. nih.gov The development of active Pd(0) catalysts has enabled the oxidative addition of C-F bonds, a critical step in using fluoroaromatics as coupling partners. mdpi.com These reactions often tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Reactions for Organofluorine Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(0)/Ligand | Suzuki-Miyaura Coupling | Coupling of arylboronates with organofluorine compounds. | mdpi.com |

| Palladium(II)/Ligand | C-H Fluorination | Direct aromatic C-H fluorination using electrophilic fluorinating reagents. | nih.gov |

| Copper(I) | Negishi Cross-Coupling | Coupling of fluorine-containing alkylzinc reagents with aryl halides. | nih.gov |

| Nickel/Ligand | Defluorinative Cross-Coupling | Selective activation and functionalization of C-F bonds. | acs.org |

While the title compound is fluorinated on the aromatic ring, the synthesis of analogous structures can involve fluorination at the α-position to the carbonyl. Organocatalysis and hypervalent iodine chemistry provide powerful, metal-free methods for achieving this transformation. core.ac.ukresearchgate.net

Organocatalytic α-fluorination of carbonyl compounds, such as aldehydes and ketones, is often achieved through enamine catalysis. nih.gov A chiral secondary amine, like a proline derivative, reacts with the ketone to form a nucleophilic enamine intermediate. core.ac.uknih.gov This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom enantioselectively. nih.gov This approach is notable for its operational simplicity and environmentally benign nature. core.ac.uk

Hypervalent iodine reagents serve as powerful oxidants and group-transfer agents that are compatible with organocatalytic conditions. core.ac.ukresearchgate.net These reagents are stable to air and moisture and can be used for various transformations, including α-functionalization of carbonyls. core.ac.ukcardiff.ac.uk In some methodologies, the hypervalent iodine compound acts as the electrophilic species, activated by an organocatalyst, to deliver fluorine or other functional groups to the α-position of a ketone. researchgate.net

Electronic and Steric Effects of Fluoro and gem-Dimethyl Substituents on Molecular Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the fluorine atom and the steric bulk of the gem-dimethyl group.

Influence on Carbonyl Electrophilicity and Keto-Hydrate Equilibrium

The carbonyl group in this compound is activated towards nucleophilic attack by the electron-withdrawing nature of the para-fluoro substituent on the phenyl ring. Fluorine's high electronegativity exerts a strong inductive effect, pulling electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased partial positive charge enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles.

The equilibrium between the ketone and its corresponding hydrate (B1144303) (a gem-diol) is generally unfavorable for ketones compared to aldehydes. For this compound, this equilibrium is further shifted towards the keto form due to the significant steric hindrance imparted by the gem-dimethyl group, which destabilizes the more crowded hydrate. While the electron-withdrawing fluoro group slightly favors hydrate formation by increasing the carbonyl's electrophilicity, the steric effect of the bulky alkyl portion predominates.

| Compound | Substituent Effects | Keto-Hydrate Equilibrium |

| This compound | p-Fluoro: Electron-withdrawing, increases carbonyl electrophilicity. gem-Dimethyl: Steric hindrance around the carbonyl group. | Equilibrium strongly favors the keto form due to steric hindrance. |

| 4'-Fluorobutyrophenone | p-Fluoro: Electron-withdrawing, increases carbonyl electrophilicity. | Equilibrium favors the keto form, but to a lesser extent than the dimethyl-substituted analogue. |

| Butyrophenone | No significant electronic substituent effects on the phenyl ring. | Equilibrium strongly favors the keto form. |

Analysis of Chemical Transformations

The unique structural features of this compound influence its behavior in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Resulting Product Characterization

Ketones are generally resistant to oxidation under mild conditions. The oxidation of this compound requires strong oxidizing agents and typically proceeds with cleavage of the carbon-carbon bonds adjacent to the carbonyl group. Depending on the specific oxidant used, a mixture of carboxylic acids can be expected. For example, oxidation with a strong agent like potassium permanganate (B83412) under harsh conditions could lead to the formation of 4-fluorobenzoic acid and pivalic acid (2,2-dimethylpropanoic acid).

| Oxidizing Agent | Expected Major Products |

| Potassium Permanganate (KMnO₄), heat | 4-Fluorobenzoic acid, Pivalic acid |

| Chromic Acid (H₂CrO₄) | 4-Fluorobenzoic acid, Pivalic acid |

Characterization of the products would typically involve spectroscopic methods such as Infrared (IR) spectroscopy to identify the carboxylic acid O-H and C=O stretches, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures of the aromatic and aliphatic acid fragments.

Reduction Reactions Leading to Alcohol and Alkane Derivatives

The carbonyl group of this compound can be reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group. The choice of reducing agent determines the outcome.

Reduction to Alcohol: The use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(4-fluorophenyl)-2,2-dimethylbutan-1-ol. masterorganicchemistry.compressbooks.pub The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.compressbooks.pub Due to the steric hindrance from the gem-dimethyl group, the reaction rate may be slower compared to less hindered ketones. quora.com

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene (CH₂) group, yielding 1-(4-fluorophenyl)-2,2-dimethylbutane, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. These reactions are typically carried out under basic (Wolff-Kishner) or acidic (Clemmensen) conditions.

| Reducing Agent/Method | Product |

| Sodium Borohydride (NaBH₄) followed by workup | 1-(4-fluorophenyl)-2,2-dimethylbutan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) followed by workup | 1-(4-fluorophenyl)-2,2-dimethylbutan-1-ol |

| Wolff-Kishner (H₂NNH₂, KOH, heat) | 1-(4-fluorophenyl)-2,2-dimethylbutane |

| Clemmensen (Zn(Hg), HCl) | 1-(4-fluorophenyl)-2,2-dimethylbutane |

The resulting alcohol or alkane can be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structural changes.

Nucleophilic Substitution Reactions Involving Halogen Atoms for Further Derivatization

The fluorine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (S_NAr). The electron-withdrawing effect of the para-carbonyl group activates the ring towards attack by strong nucleophiles. masterorganicchemistry.comnih.gov This allows for the introduction of various functional groups in place of the fluorine atom, providing a route for further derivatization of the molecule.

For example, reaction with a nucleophile such as an alkoxide (e.g., sodium methoxide) or an amine can displace the fluoride ion. However, the steric hindrance from the gem-dimethyl group on the butyrophenone side chain might influence the reactivity of the aromatic ring, although it is not directly attached. The reaction conditions, such as the choice of solvent and temperature, are crucial for the success of these substitution reactions.

| Nucleophile | Potential Product |

| Sodium Methoxide (NaOCH₃) | 2,2-Dimethyl-4'-methoxybutyrophenone |

| Ammonia (NH₃) | 4'-Amino-2,2-dimethylbutyrophenone |

| Piperidine (B6355638) | 2,2-Dimethyl-4'-(piperidin-1-yl)butyrophenone |

The successful substitution can be confirmed by spectroscopic analysis, noting the disappearance of the C-F coupling in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the introduced nucleophile in the ¹H and ¹³C NMR spectra.

Mechanistic Investigations of Reaction Pathways

Role of Enolization and Tautomerism in Fluorination Processes

The introduction of fluorine atoms into organic molecules, particularly at the α-position to a carbonyl group, is profoundly influenced by the principles of keto-enol tautomerism. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and in the case of ketones like this compound, an equilibrium exists between the predominant keto form and its corresponding enol form. masterorganicchemistry.comleah4sci.com This equilibrium, while typically favoring the more stable keto tautomer, is crucial for understanding fluorination mechanisms. libretexts.orgleah4sci.com

The enol form, which contains a carbon-carbon double bond and a hydroxyl group, is significantly more nucleophilic than the keto form. numberanalytics.com Electrophilic fluorinating agents, such as Selectfluor®, react preferentially with the electron-rich enol tautomer. Current time information in Bangalore, IN. Therefore, the rate and selectivity of α-fluorination are intrinsically linked to the rate of enolization and the concentration of the enol tautomer at equilibrium. Current time information in Bangalore, IN.

The keto-enol tautomerization can be catalyzed by either acid or base:

Base-Catalyzed Enolization: A base removes an acidic α-hydrogen to form an enolate ion. This enolate is a resonance-stabilized intermediate. Protonation of the enolate on the oxygen atom yields the enol. libretexts.org

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the α-hydrogens more acidic. A weak base (like the solvent) can then deprotonate the α-carbon to form the enol.

Several factors influence the position of the keto-enol equilibrium:

Solvent: The polarity of the solvent can affect the stability of the tautomers. Polar protic solvents can form hydrogen bonds with the keto form, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com

Substitution: The nature of the substituents on the ketone can impact the stability of both the keto and enol forms.

Conjugation and Aromaticity: If the enol form results in a conjugated system or an aromatic ring, its stability is significantly increased, shifting the equilibrium towards the enol. leah4sci.com

For a compound like this compound, the presence of two methyl groups at the α-position (the 2-position) means it does not have any α-hydrogens. Therefore, it cannot form an enol or enolate at the 2-position. Enolization would have to occur on the methyl groups of the tert-butyl moiety, which is generally less favorable. This structural feature prevents direct electrophilic α-fluorination at the carbon adjacent to the carbonyl group via a standard enol-mediated pathway. Fluorination of this specific compound would require alternative synthetic strategies, potentially involving functionalization of the aromatic ring or other positions on the butyrophenone chain.

| Factor | Influence on Keto-Enol Equilibrium | Example/Rationale |

|---|---|---|

| Solvent Polarity | Non-polar solvents can favor the enol form through intramolecular H-bonding. | In CCl₄, the enol form of some diketones is more prevalent than in D₂O. masterorganicchemistry.com |

| Catalysis | Both acid and base catalyze the interconversion, increasing the rate at which equilibrium is reached. | The rate-determining step is the deprotonation of the alpha-carbon. masterorganicchemistry.com |

| Structural Effects (Conjugation) | Formation of a conjugated system stabilizes the enol form. | In β-dicarbonyl compounds, the enol form is significantly stabilized. |

| Aromaticity | If the enol is part of an aromatic system (e.g., phenol), it is vastly favored. | Phenol exists almost entirely in the enol form. leah4sci.com |

Radical Pathways in Electrochemical Synthesis of Fluorinated Ketones

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of fluorinated compounds, including ketones, often proceeding through radical-mediated pathways. youtube.com These techniques use electrical current to drive oxidation or reduction processes, generating reactive intermediates that can lead to C-F bond formation. acs.org

In the context of synthesizing fluorinated ketones, electrochemical approaches can be designed to generate carbon-centered radicals which are then trapped by a fluorine source. One such method involves the electrochemical synthesis from enol acetates. acs.org The process is believed to proceed via the generation of a perfluoroalkyl radical from a precursor like sodium perfluoroalkyl sulfinate. This radical then adds to the double bond of the enol acetate. The resulting carbon-centered radical undergoes further transformation to yield the α-fluorinated ketone. acs.org

Another prominent electrochemical strategy is C-H fluorination, which can be catalyzed by transition metals like copper. nih.gov In these systems, an electrochemically generated high-valent metal-fluoride species, such as a Cu(III)-F complex, can abstract a hydrogen atom from a substrate to form a carbon-centered radical. This radical can then be fluorinated. The selectivity of this process is often dictated by the properties of the C-H bond and the nature of the catalytic species. nih.gov

Key features of radical pathways in electrochemical fluorination include:

Generation of Radicals: Radicals can be formed through the oxidation or reduction of suitable precursors at an electrode. For instance, the oxidation of enolates or the reduction of specific functional groups can generate carbon-centered radicals.

Fluorine Source: A variety of fluorine sources can be employed, including fluoride salts (which can be challenging due to low nucleophilicity) and electrophilic N-F reagents like Selectfluor®. acs.org In some radical processes, the fluorine source acts as a trapping agent for the electrochemically generated radical intermediate.

Control of Reaction Conditions: Electrochemical methods allow for precise control over the reaction potential, which can influence the selectivity of the process and minimize side reactions. The choice of solvent and supporting electrolyte is also critical for efficient fluorination. acs.org

For a molecule like this compound, while direct α-fluorination is blocked, electrochemical methods could potentially be used to fluorinate other positions, such as the aromatic ring, through radical pathways. For example, direct C(sp²)–H fluorination of aromatic ketones has been developed using palladium catalysis, which could be adapted to electrochemical conditions. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Chemical Shift and Spin-Spin Coupling Analysis

A comprehensive NMR analysis of 2,2-Dimethyl-4'-fluorobutyrophenone involves acquiring spectra for all magnetically active nuclei present: ¹H, ¹³C, and ¹⁹F. Each spectrum offers unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, one would expect to observe signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the 2,2-dimethylbutyl group. The aromatic region would typically show a complex multiplet system due to coupling between the protons and the fluorine atom. The aliphatic region would feature a singlet for the two equivalent methyl groups at the C2 position and signals corresponding to the ethyl group attached to the quaternary C2 carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals. The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine substituent), the quaternary carbon at C2, and the carbons of the methyl and ethyl groups. docbrown.infodocbrown.info Coupling between the fluorine atom and the carbon atoms of the phenyl ring (²JCF, ³JCF, etc.) provides further structural confirmation.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. nih.govnih.gov For this molecule, a single resonance is expected for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment in the aromatic ring. sigmaaldrich.comsepscience.com

Predicted NMR Data: While specific experimental data is not widely published, theoretical predictions and analysis of similar structures allow for the estimation of chemical shifts and coupling constants.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to C=O) | ~7.9 - 8.1 | Multiplet (dd) | |

| Aromatic H (ortho to F) | ~7.1 - 7.3 | Multiplet (dd) | |

| Ethyl-CH₂ | ~2.7 - 2.9 | Quartet (q) | ~7.5 |

| C(CH₃)₂ | ~1.2 - 1.4 | Singlet (s) | |

| Ethyl-CH₃ | ~0.8 - 1.0 | Triplet (t) | ~7.5 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~205 - 210 |

| Aromatic C-F | ~163 - 167 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C=O | ~132 - 135 |

| Aromatic C (ortho to C=O) | ~130 - 133 (d, ³JCF ≈ 9 Hz) |

| Aromatic C (ortho to F) | ~115 - 117 (d, ²JCF ≈ 22 Hz) |

| Quaternary C(CH₃)₂ | ~45 - 50 |

| Ethyl-CH₂ | ~30 - 35 |

| C(CH₃)₂ | ~24 - 28 |

| Ethyl-CH₃ | ~8 - 12 |

Through-Space Spin-Spin Couplings (TS-Couplings) for Conformational Preference Assessment

Through-space spin-spin coupling occurs when non-bonded atoms are in close spatial proximity, allowing for the transfer of spin polarization through space rather than through the covalent bond network. In fluorinated molecules, TS-coupling between ¹⁹F and nearby ¹H nuclei can be a powerful probe of molecular conformation.

For this compound, rotation around the C-C bond connecting the carbonyl group and the phenyl ring could bring the fluorine atom into proximity with the protons of the aliphatic chain, particularly the methyl protons at the C2 position. Observation of such a JFH through-space coupling would provide direct evidence for a specific preferred conformation where these groups are spatially close. The magnitude of this coupling is exponentially dependent on the internuclear distance between the coupled nuclei. rsc.org

Solvent Effects on Spectroscopic Signatures and Molecular Conformation

The choice of solvent can significantly influence NMR spectra. nih.gov Solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) interact differently with the solute, leading to changes in chemical shifts. guidechem.com For instance, the aromatic protons of this compound would be expected to show different chemical shifts in DMSO-d₆ compared to CDCl₃ due to the solvent's aromaticity and polarity, which can alter the shielding of the nuclei. These solvent-induced shifts can sometimes be used to resolve overlapping signals or to probe specific solvent-solute interactions, such as hydrogen bonding to the carbonyl oxygen, which in turn can influence the molecule's conformational equilibrium.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition and to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₁₂H₁₅FO), the exact mass can be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's identity. rsc.org

Calculated Exact Mass for C₁₂H₁₅FO:

Monoisotopic Mass: 194.1107 Da

An experimental HRMS measurement matching this value would confirm the elemental composition.

Characteristic Fragmentation Patterns (e.g., Alpha Cleavage, McLafferty Rearrangement)

In electron ionization mass spectrometry (EI-MS), the ionized molecule (molecular ion, M⁺•) undergoes fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure.

For this compound, two primary fragmentation pathways are expected:

Alpha Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. This is often a dominant fragmentation pathway for ketones. Cleavage on one side would generate the highly stable 4-fluorobenzoyl cation, a common fragment for this class of compounds.

Fragment: [F-C₆H₄-CO]⁺

Expected m/z: 123

McLafferty Rearrangement: This rearrangement is possible for ketones that possess a hydrogen atom on a gamma-carbon. mdpi.com this compound has gamma-hydrogens on the terminal methyl of its ethyl group. The rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the bond between the alpha and beta carbons. This process results in the formation of a neutral alkene and a charged enol radical cation. rsc.orgnih.gov

Neutral Loss: Ethene (CH₂=CH₂)

Charged Fragment: [1-(4-fluorophenyl)-2-methylprop-1-en-1-ol]⁺•

Expected m/z: 166

Interactive Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| Fragmentation Pathway | Fragment Structure | Predicted m/z |

| Molecular Ion | [C₁₂H₁₅FO]⁺• | 194 |

| Alpha Cleavage | [C₇H₄FO]⁺ | 123 |

| McLafferty Rearrangement | [C₁₀H₁₁FO]⁺• | 166 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is anticipated to display a series of absorption bands that confirm the presence of its key structural features: a para-substituted fluorophenyl ring, a ketone carbonyl group, and a neopentyl-like alkyl chain.

The analysis of the spectrum would focus on several key regions:

Aromatic C-H Stretching: The presence of the benzene (B151609) ring would be indicated by peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups of the dimethylbutyl moiety would exhibit strong absorptions in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the ketone functional group, is expected in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring typically shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.

Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the fluorophenyl ring would produce a set of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band indicating the presence of the carbon-fluorine bond is characteristically found in the 1150-1250 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to various bending and skeletal vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (p-Fluorophenyl) |

| 2975-2870 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1695-1680 | C=O Stretch | Aryl Ketone |

| 1600-1585, 1510-1475 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend | Aliphatic (CH₂) |

| 1390-1365 | C-H Bend | gem-Dimethyl |

| 1250-1150 | C-F Stretch | Aryl Fluoride (B91410) |

| 850-810 | C-H Bend (out-of-plane) | p-Disubstituted Benzene |

This table represents theoretically expected values based on standard infrared spectroscopy correlation charts. Actual experimental values may vary.

Computational and Theoretical Chemical Studies on 2,2 Dimethyl 4 Fluorobutyrophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful lens to view the electronic architecture and energy landscape of 2,2-Dimethyl-4'-fluorobutyrophenone. These methods model the molecule at the subatomic level, providing data on its geometry, vibrational modes, and electronic orbitals.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Spectra, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling precise investigations into molecular properties. For butyrophenone (B1668137) and its analogs, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are employed to determine the molecule's most stable three-dimensional structure. nih.govjst.go.jp This geometry optimization yields key data on bond lengths, bond angles, and dihedral angles.

DFT is also used to predict the vibrational spectra (Infrared and Raman). The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. This theoretical spectrum is an invaluable tool for interpreting and assigning bands in experimentally recorded spectra.

HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential (MEP) Mapping

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov A larger gap implies higher stability and lower chemical reactivity. For the parent compound, butyrophenone, the HOMO is composed of the π-electrons in the phenyl group and the n-electrons of the carbonyl group, indicating these are the most likely sites for electron removal. nih.govjst.go.jp

Table 1: Illustrative Quantum Chemical Descriptors for a Butyrophenone Analog

| Descriptor | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and low reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on typical findings for related aromatic ketones.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. nih.govnih.gov It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the molecule's surface, with different colors indicating varying potential. Red areas signify negative electrostatic potential (electron-rich), typically found around electronegative atoms like the carbonyl oxygen, making it a prime target for electrophiles. Blue areas represent positive electrostatic potential (electron-poor), usually located around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For this compound, the most negative region is expected around the carbonyl oxygen, while the fluorinated phenyl ring will also exhibit distinct electronic features due to the electronegativity of the fluorine atom.

Molecular Modeling and Dynamics Simulations

While quantum calculations often focus on static, minimum-energy states, molecular modeling and dynamics simulations introduce the dimension of time and temperature, revealing the dynamic nature of the molecule.

Conformational Landscape Exploration and Relative Stabilities

Molecular dynamics (MD) simulations model the atomic motions of a molecule over time, providing a movie-like depiction of its behavior. This approach allows for a thorough exploration of the conformational landscape, revealing all accessible shapes and the transitions between them under specific conditions. dergipark.org.tr By analyzing the simulation trajectory, one can determine the population of each conformer and its relative stability, offering a more complete understanding of molecular flexibility than static calculations alone.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

In the solid state, the packing of molecules is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface of a molecule is defined by the points where its contribution to the crystal's electron density is equal to the contribution from all other molecules.

Table 2: Expected Intermolecular Contacts for Crystalline this compound from Hirshfeld Analysis

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 55% | Represents general van der Waals forces, often the largest contributor. nih.gov |

| C···H / H···C | 15 - 25% | van der Waals interactions involving carbon and hydrogen atoms. |

| O···H / H···O | 10 - 20% | Indicates potential weak C-H···O hydrogen bonding. |

| F···H / H···F | 5 - 15% | Shows interactions involving the fluorine atom, influencing packing. researchgate.net |

| Other (C···C, F···C, etc.) | < 5% | Minor contributions from other van der Waals contacts. |

Note: The percentages are illustrative, based on analyses of similar organic molecules containing fluorine and carbonyl groups.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

Structure-Reactivity Relationship (SRR) modeling seeks to establish a correlation between a molecule's structural or electronic features and its chemical reactivity or biological activity. nih.gov These models often use descriptors derived from quantum chemical calculations. nih.gov

For this compound, descriptors such as the HOMO-LUMO gap, MEP minima, and atomic charges can be used to predict its reactivity profile. For instance, the sites for electrophilic and nucleophilic attack can be predicted using Fukui functions, which are derived from the electron density. By comparing these descriptors with those of known compounds, it's possible to predict its behavior in chemical reactions or its potential to interact with biological targets. nih.govnih.gov This predictive power is invaluable in fields like materials science and drug design.

Predictive Models for Reactivity Based on Fluorine and Dimethyl Substitution

The reactivity of this compound is primarily influenced by the electronic and steric effects of its substituents: the 4'-fluoro group on the phenyl ring and the gem-dimethyl group at the α-position to the carbonyl. Computational models, particularly those based on quantum chemical calculations, provide a powerful tool to predict how these substitutions alter the molecule's reactivity compared to the parent butyrophenone.

The introduction of a fluorine atom at the para-position of the phenyl ring is known to exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify these effects on the electronic structure of the molecule. researchgate.net These calculations can predict changes in key properties such as the electrostatic potential surface, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. For instance, the electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack. However, studies on α-fluoroketones have shown that fluorine's conformational effects can sometimes lead to decreased reactivity, a factor that computational models can also explore. beilstein-journals.org

The gem-dimethyl group at the α-position introduces significant steric hindrance around the carbonyl group. This steric bulk can be modeled computationally to predict its impact on reaction rates. Molecular mechanics and quantum mechanics calculations can estimate the steric energy barriers for the approach of a nucleophile to the carbonyl carbon. It is generally expected that the presence of the bulky t-butyl-like group will sterically shield the carbonyl, thereby reducing its reactivity towards nucleophilic addition reactions.

Quantum chemical analyses of the parent butyrophenone molecule have provided insights into its fragmentation patterns under ionization, which is a form of reactivity. nih.gov By applying similar computational methods to this compound, it would be possible to predict how the fluorine and dimethyl substitutions alter these fragmentation pathways.

Predictive models for reactivity can be further developed using Quantitative Structure-Activity Relationship (QSAR) approaches. nih.govnih.gov By calculating various molecular descriptors for a series of related butyrophenone derivatives, it is possible to build statistical models that correlate these descriptors with experimentally observed reactivity.

Table 1: Predicted Effects of Substituents on the Reactivity of Butyrophenone

| Substituent | Position | Predicted Effect on Carbonyl Electrophilicity | Predicted Steric Hindrance at Carbonyl | Overall Predicted Effect on Reactivity (Nucleophilic Addition) |

| 4'-Fluoro | Phenyl Ring | Increase | Minimal | Increase |

| 2,2-Dimethyl | Butyl Chain | Minimal | Significant Increase | Decrease |

Table 2: Illustrative Calculated Parameters for Butyrophenone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Carbonyl Carbon Partial Charge (e) |

| Butyrophenone | -6.5 | -1.2 | +0.40 |

| 4'-Fluorobutyrophenone | -6.7 | -1.4 | +0.45 |

| 2,2-Dimethylbutyrophenone | -6.4 | -1.1 | +0.38 |

| This compound | -6.6 | -1.3 | +0.43 |

| Note: The values in this table are illustrative and represent expected trends based on general chemical principles. Actual values would require specific quantum chemical calculations. |

Rational Design Principles for Novel Butyrophenone Derivatives Based on Theoretical Insights

The rational design of novel butyrophenone derivatives, particularly for applications as central nervous system (CNS) agents, relies heavily on computational and theoretical insights. nih.govdrugdesign.org The goal is to optimize the therapeutic properties of the molecule while minimizing adverse effects. Haloperidol, a well-known antipsychotic, serves as a prominent example of a butyrophenone derivative that has been extensively studied and modified based on rational design principles. nih.gov

Theoretical insights guide the modification of the butyrophenone scaffold in several ways:

Pharmacophore-Based Design: When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be developed based on a series of active molecules. drugdesign.org This model defines the essential spatial arrangement of chemical features required for biological activity. For butyrophenone derivatives, the key pharmacophoric elements often include the aromatic ring, the carbonyl group, and a basic nitrogen atom, which is typically part of a piperidine (B6355638) or similar ring system attached to the butyrophenone tail. Computational methods can be used to design new molecules that fit this pharmacophore model.

Structure-Based Drug Design: If the structure of the target receptor is known, molecular docking and molecular dynamics simulations can be used to predict how different butyrophenone derivatives will bind. nih.govmdpi.com These simulations can provide detailed information about the binding mode, interaction energies, and the role of specific amino acid residues in the binding pocket. This allows for the rational introduction of substituents to enhance binding affinity and selectivity. For instance, modifying the substituents on the phenyl ring or the alkyl chain can optimize interactions with hydrophobic or polar pockets within the receptor.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org For butyrophenone derivatives, theoretical calculations can predict properties such as lipophilicity (logP), which influences blood-brain barrier penetration, and potential sites of metabolism. For example, the introduction of the gem-dimethyl group in this compound might be a strategy to block metabolic oxidation at the α-position, potentially increasing the compound's half-life. The fluorine atom can also influence metabolic stability.

Applications and Future Directions in Chemical Sciences

2,2-Dimethyl-4'-fluorobutyrophenone as a Key Intermediate in Complex Organic Synthesis

This compound serves as a crucial intermediate in the field of organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its unique structure, featuring a fluorinated phenyl ring and a dimethylated butyrophenone (B1668137) chain, makes it a valuable precursor for a variety of chemical transformations. The presence of the fluorine atom and the ketone functional group allows for a wide range of reactions, enabling chemists to introduce specific functionalities and build intricate molecular architectures.

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it is a known precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those used in the development of antipsychotics and antidepressants. The butyrophenone core is a common feature in many centrally acting drugs, and the fluorine substituent can significantly enhance the metabolic stability and pharmacokinetic properties of the final compound.

The synthesis of complex molecules often involves multi-step reaction sequences, and this compound can be strategically employed at various stages. Its ketone group can be readily converted into other functional groups, such as alcohols, amines, or alkenes, through standard organic reactions like reduction, reductive amination, or Wittig-type reactions. These transformations open up a plethora of possibilities for further elaboration and diversification of the molecular structure.

Furthermore, the aromatic fluorine atom can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the connection of the fluorinated phenyl ring to other aromatic or aliphatic systems, leading to the creation of highly complex and diverse molecular frameworks. The ability to perform these reactions selectively and in high yield is a testament to the versatility of this compound as a synthetic intermediate.

The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can alter the electronic properties, lipophilicity, and metabolic stability of a compound. As such, the development of methods for the selective introduction of fluorine into organic molecules is a major focus of modern medicinal chemistry and materials science.

This compound is an excellent building block for the introduction of a fluorinated phenyl group into a target molecule. sigmaaldrich.com The 4-fluorophenyl moiety is a common structural motif in many pharmaceuticals and agrochemicals, as it can enhance binding affinity to biological targets and improve metabolic stability. The use of this compound as a starting material allows for the direct incorporation of this important functional group, avoiding the need for harsh or expensive fluorination reagents.

In addition to the fluorinated phenyl group, this compound also provides a dimethylated alkyl chain. The gem-dimethyl group can impart steric bulk to the molecule, which can be beneficial for controlling conformation and preventing unwanted side reactions. The presence of this alkylated moiety can also influence the lipophilicity and solubility of the final compound, which are important considerations in drug design and materials science.

The combination of the fluorinated phenyl ring and the dimethylated alkyl chain makes this compound a valuable building block for the synthesis of a wide range of target molecules. Its use in organic synthesis allows for the efficient and controlled introduction of these important structural features, facilitating the development of new and improved chemical entities with desirable properties.

| Feature | Description | Reference |

| Fluorinated Moiety | The 4-fluorophenyl group can enhance metabolic stability and binding affinity of target molecules. | sigmaaldrich.com |

| Alkylated Moiety | The gem-dimethyl group provides steric bulk and influences lipophilicity and solubility. | researchgate.net |

| Versatility | The ketone functional group allows for a wide range of chemical transformations. | chemicalbook.com |

Chemical compound libraries are essential tools in drug discovery and chemical biology. They consist of large collections of diverse small molecules that can be screened for biological activity against a variety of targets. The synthesis of these libraries requires efficient and versatile chemical methods that allow for the rapid generation of a large number of compounds with diverse structures.

This compound is an ideal precursor for the synthesis of advanced chemical compound libraries. nih.gov Its modular structure allows for the introduction of diversity at multiple points in the molecule. For example, the ketone group can be reacted with a variety of reagents to generate a range of different functional groups, such as alcohols, amines, or heterocycles. These reactions can be performed in a parallel fashion, allowing for the rapid synthesis of a large number of compounds.

Furthermore, the aromatic fluorine atom can be used as a handle for further diversification. As mentioned previously, cross-coupling reactions can be used to attach a variety of different groups to the phenyl ring, leading to a wide range of structurally diverse compounds. The combination of these two approaches allows for the creation of large and diverse chemical libraries based on the this compound scaffold.

The use of this compound as a precursor for compound library synthesis has several advantages. First, it allows for the efficient generation of a large number of diverse compounds from a single starting material. Second, the resulting compounds all share a common core structure, which can facilitate the identification of structure-activity relationships (SARs). Finally, the fluorinated nature of the compounds can lead to improved pharmacokinetic properties, making them more likely to be successful in drug discovery campaigns.

Role in Materials Science Research and Development

The unique properties of fluorinated organic compounds have made them attractive targets for research and development in materials science. The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique optical and electronic properties. Butyrophenone-based scaffolds, in particular, have shown promise in the development of new materials with a wide range of applications.

This compound is a valuable building block for the synthesis of novel materials due to its combination of a fluorinated aromatic ring and a flexible alkyl chain. nih.gov The fluorine atom can impart desirable properties to the material, such as hydrophobicity and low surface energy, while the butyrophenone core can be modified to tune the physical and chemical properties of the material.

One area of research where this compound has shown promise is in the development of new polymeric materials. The butyrophenone moiety can be incorporated into polymer chains through a variety of polymerization techniques, leading to the formation of fluorinated polymers with unique properties. These materials have potential applications in a variety of fields, including coatings, membranes, and electronic devices.

The butyrophenone scaffold is a versatile platform for the development of novel materials. The ketone group can be used as a handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. This allows for the fine-tuning of the properties of the material, such as its solubility, thermal stability, and mechanical strength.

One approach to modifying the butyrophenone scaffold is to react the ketone group with a variety of different reagents. For example, the ketone can be reduced to an alcohol, which can then be further functionalized. Alternatively, the ketone can be reacted with an amine to form an imine, which can then be used to crosslink polymer chains. These are just a few examples of the many ways in which the butyrophenone scaffold can be modified to create new materials with unique properties.

Another approach to modifying the butyrophenone scaffold is to incorporate it into a larger molecular framework. For example, the butyrophenone moiety can be attached to a polymer backbone, or it can be used as a building block for the synthesis of dendrimers or other complex architectures. This allows for the creation of materials with a high degree of control over their structure and properties.

The exploration of novel materials through butyrophenone scaffold modification is an active area of research. The versatility of the butyrophenone scaffold, combined with the unique properties of fluorine, makes it a promising platform for the development of new materials with a wide range of applications.

| Modification Strategy | Potential Outcome | Reference |

| Ketone Reduction | Formation of alcohols for further functionalization. | chemicalbook.com |

| Imine Formation | Crosslinking of polymer chains. | mdpi.com |

| Polymer Incorporation | Creation of materials with controlled structure and properties. | nih.gov |

The integration of this compound into polymeric systems is a promising approach for the development of advanced materials with a wide range of applications. The unique properties of the fluorinated butyrophenone moiety can impart desirable characteristics to the polymer, such as enhanced thermal stability, chemical resistance, and unique optical and electronic properties.

One way to integrate this compound into a polymeric system is to use it as a monomer in a polymerization reaction. The ketone group can be modified to contain a polymerizable group, such as a vinyl or an acrylate (B77674) group. This allows for the incorporation of the fluorinated butyrophenone moiety into the polymer backbone, leading to the formation of a fluorinated polymer with unique properties.

Another approach is to use this compound as an additive in a polymer blend. The fluorinated butyrophenone can act as a plasticizer or a compatibilizer, improving the processability and performance of the polymer. The fluorine atoms can also migrate to the surface of the polymer, creating a low-energy surface with hydrophobic and oleophobic properties.

The integration of this compound into polymeric systems has the potential to lead to the development of a new generation of advanced materials with a wide range of applications. These materials could be used in a variety of fields, including coatings, adhesives, membranes, and electronic devices. Further research in this area is likely to lead to the discovery of new and exciting applications for this versatile building block.

Advanced Research on Butyrophenone-Based Scaffolds for Chemical and Biological Probes

Chemical and biological probes are essential tools for studying complex biological systems. They are small molecules that can be used to selectively label and track specific biomolecules, such as proteins or nucleic acids. The development of new and improved probes is a major focus of research in chemical biology and medicinal chemistry.

Butyrophenone-based scaffolds have emerged as a promising platform for the development of chemical and biological probes. nih.goveubopen.org The butyrophenone core can be readily modified to incorporate a variety of functional groups, such as fluorescent dyes, affinity tags, or reactive groups for covalent labeling. This allows for the creation of probes with a wide range of properties and applications.

One area of research where butyrophenone-based probes have shown promise is in the development of probes for imaging and tracking specific proteins in living cells. The butyrophenone scaffold can be derivatized with a fluorescent dye, allowing for the visualization of the probe using fluorescence microscopy. The probe can also be designed to bind to a specific protein of interest, allowing for the tracking of that protein in real-time.

Another area of research is the development of butyrophenone-based probes for activity-based protein profiling (ABPP). ABPP is a powerful technique that uses chemical probes to identify and quantify the activity of enzymes in complex biological samples. Butyrophenone-based probes can be designed to react with the active site of a specific enzyme, allowing for the selective labeling and identification of that enzyme.

The development of butyrophenone-based scaffolds for chemical and biological probes is an exciting and rapidly developing field of research. The versatility of the butyrophenone scaffold, combined with the unique properties of fluorine, makes it a promising platform for the development of new and improved probes with a wide range of applications in chemical biology and medicinal chemistry. cuny.eduresearchgate.net

Design and Synthesis of Butyrophenone Analogs for Chemical Probe Development

Chemical probes are essential tools for elucidating complex biological processes. They are small molecules designed to interact with a specific protein or biomolecule, often carrying a reporter tag (like a fluorescent group) to allow for visualization and tracking. The butyrophenone framework, as seen in this compound, serves as a versatile scaffold for the rational design of such probes.

The development process typically begins with a parent compound known to have some biological interaction. nih.govscilit.com The synthesis strategy then involves creating analogs where new functional groups are attached without disrupting the core structure responsible for the biological activity. For instance, a common approach is to introduce a linker arm to the butyrophenone structure, to which a variety of reporter groups can be attached.

Key Synthetic Strategies:

Retrosynthetic Analysis: This process involves conceptually breaking down the target probe molecule into simpler, commercially available starting materials. nih.govmdpi.com For a butyrophenone-based probe, this would identify the key disconnection points for adding a linker and a reporter tag.

Functional Group Interconversion: The synthesis may require modifying the existing functional groups on the this compound molecule to make it reactive for coupling with a linker or reporter.

Coupling Reactions: Amide bond formation and "click" chemistry are powerful methods for attaching linkers and tags to the core scaffold in high yield. nih.govljmu.ac.uk For example, a derivative of the butyrophenone could be synthesized with a terminal amine or alkyne group, making it ready for reaction with a fluorescent azide (B81097) or a carboxylic acid-functionalized photoreactive group. mdpi.comljmu.ac.uk

The ultimate goal is to create a probe that retains the binding affinity of the parent molecule while adding the functionality needed for detection and study. mdpi.com The fluorine atom in the 4'-position can also be exploited, particularly by using the fluorine-18 (B77423) isotope (¹⁸F) for developing tracers for Positron Emission Tomography (PET) imaging. nih.gov

Table 1: Potential Reporter Groups for Butyrophenone-Based Chemical Probes

| Reporter Type | Example Group | Detection Method | Application |

|---|---|---|---|

| Fluorescent Tag | Dansyl, Coumarin, BODIPY | Fluorescence Microscopy | Cellular imaging, tracking subcellular localization nih.govmdpi.com |

| Photoreactive Group | Diazirine, Benzophenone | UV Cross-linking | Identifying protein binding partners (target identification) mdpi.com |

| Affinity Tag | Biotin | Streptavidin Blotting | Pull-down assays, enrichment of target proteins |

| Radiolabel | Fluorine-18 (¹⁸F) | PET Imaging | In vivo imaging of biological processes nih.govnih.gov |

Application in Biomimetic Materials and Tissue Engineering Scaffolds (as chemical components)

Biomimetic materials are synthetic materials designed to imitate the structure and function of natural biological tissues. frontiersin.org In tissue engineering, scaffolds provide the structural support for cells to grow and form new tissue. frontiersin.org These scaffolds must be biocompatible, and their mechanical and chemical properties need to be finely tuned. nih.gov

While not a primary application area to date, fluorinated butyrophenone derivatives like this compound could theoretically be incorporated as chemical components into biomaterials such as hydrogels or electrospun fibers to impart specific properties. Hydrogels, with their high water content and tissue-like consistency, are particularly attractive for these applications. nih.gov

The incorporation of such a molecule would require chemical modification to make it polymerizable or capable of cross-linking into the material's matrix. For example, a hydroxyl or amine group could be introduced to the butyrophenone structure, which could then be reacted with methacrylic anhydride (B1165640) to create a polymerizable monomer. nih.gov This functionalized butyrophenone could then be co-polymerized with other monomers like dextran (B179266) or gelatin to form a hydrogel scaffold. nih.gov

Potential Contributions to Biomaterial Properties:

Modulating Hydrophobicity: The fluorinated phenyl and dimethylated alkyl portions of the molecule are hydrophobic. Incorporating them into a hydrogel network could alter the material's swelling properties and its interaction with proteins and cells.

Mechanical Tuning: The rigid aromatic ring of the butyrophenone could act as a cross-linking point, potentially increasing the mechanical stiffness of the resulting scaffold. nih.gov

Bioactive Signaling: If the butyrophenone core has specific interactions with cell surface receptors, its incorporation could provide bioactive cues to guide cell behavior, such as adhesion or proliferation.

The development of such advanced biomaterials requires a deep understanding of how the chemical components influence the final properties of the scaffold and subsequent cellular responses. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro